molecular formula C5H9FO2 B1588503 Methyl 2-fluoro-2-methylpropanoate CAS No. 338-76-1

Methyl 2-fluoro-2-methylpropanoate

Cat. No.: B1588503
CAS No.: 338-76-1
M. Wt: 120.12 g/mol
InChI Key: OEGBOFOVYSOERL-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This has led to a surge in the development and application of fluorinated organic compounds across numerous scientific disciplines. beilstein-journals.orgnih.gov

Role of Fluorine in Modulating Molecular Properties

The high electronegativity and small size of the fluorine atom are key to its profound impact on molecular properties. numberanalytics.comacs.org The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org This stability can protect a molecule from metabolic degradation, thereby extending its biological half-life. wikipedia.org

Furthermore, fluorine substitution can significantly influence a molecule's lipophilicity, which is its ability to dissolve in fats and lipids. mdpi.com This property is crucial for the absorption and transport of molecules across cell membranes. mdpi.com The presence of fluorine can also create unique electronic effects, altering the acidity and basicity of nearby functional groups and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces. numberanalytics.combenthamscience.com

Impact on Reactivity and Selectivity in Organic Transformations

The introduction of fluorine can have a profound effect on the reactivity and selectivity of organic reactions. rsc.org The strong electron-withdrawing nature of fluorine can polarize adjacent bonds, making the molecule more susceptible to certain types of reactions, such as nucleophilic attack. numberanalytics.com This effect can be harnessed by chemists to direct reactions to specific sites within a molecule, a concept known as regioselectivity. nih.gov Studies have shown that fluorine substitution can dramatically increase reaction rates, in some cases by several orders of magnitude. nih.gov The unique steric and electronic properties of fluorine can also be used to control the stereochemistry of a reaction, leading to the formation of a specific three-dimensional arrangement of atoms.

Methyl 2-fluoro-2-methylpropanoate as a Strategic Building Block

This compound is a key intermediate in the synthesis of a variety of valuable compounds. chemicalbook.comchemicalbook.com Its structure, containing both a reactive ester group and a strategically placed fluorine atom, makes it a versatile tool for chemists.

Importance in Pharmaceutical Development

The synthesis of fluorinated building blocks is a rapidly developing area in medicinal chemistry. beilstein-journals.orgnih.gov The incorporation of fluorine into drug candidates can enhance their metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. nih.gov Approximately 20% of all commercially available pharmaceuticals contain fluorine. wikipedia.org Fluorinated compounds have found applications in a wide range of therapeutic areas, including the development of anti-cancer agents, anti-inflammatory drugs, and anesthetics. mdpi.comalfa-chemistry.com this compound serves as a precursor for introducing the fluorinated isobutyrate moiety into potential drug molecules, a strategy that can lead to improved pharmacokinetic and pharmacodynamic properties. cymitquimica.comgoogle.comgoogle.com

Relevance in Agrochemical Formulation

The agrochemical industry has also recognized the significant benefits of incorporating fluorine into its products. nih.govresearchgate.net Fluorinated compounds are used in a variety of agrochemicals, including herbicides, insecticides, and fungicides. numberanalytics.comnih.gov The presence of fluorine can enhance the efficacy and selectivity of these products, leading to improved crop yields and reduced environmental impact. numberanalytics.comnumberanalytics.com this compound is specifically used as a key intermediate in the synthesis of certain triazine herbicides and plant growth regulators. lookchem.comchemicalbook.com

Utility in Specialty Chemicals and Materials Science

The unique properties imparted by fluorine also make it a valuable component in the development of specialty chemicals and advanced materials. alfa-chemistry.com Fluorinated polymers, for instance, exhibit high thermal stability and chemical resistance. numberanalytics.com While specific applications of this compound in this area are less documented in readily available literature, its role as a fluorinated building block suggests its potential utility in creating novel materials with tailored properties. ambeed.combldpharm.com The introduction of the 2-fluoro-2-methylpropyl group could be explored for modifying the surface properties, thermal stability, or reactivity of polymers and other materials.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C5H9FO2 guidechem.comlookchem.com
Molecular Weight 120.12 g/mol lookchem.com
CAS Number 338-76-1 guidechem.comlookchem.com
Appearance Colorless liquid guidechem.com
Boiling Point 108-109 °C lookchem.com
Density 1.356 g/cm³ echemi.com
Refractive Index 1.369 echemi.com

Historical Context of Fluorination Methodologies

The journey to understanding and utilizing fluorinated compounds is rooted in centuries of chemical exploration. The story begins not with the element itself, but with its mineral form, fluorspar (calcium fluoride). rsc.orgnumberanalytics.com As early as the 16th century, the German mineralogist Georgius Agricola described fluorspar's utility as a flux to help ores melt at lower temperatures. rsc.orgnumberanalytics.com The name he gave it, "fluores," from the Latin for "to flow," is the origin of the element's name. rsc.org

The truly hazardous and challenging nature of fluorine chemistry became apparent in 1670, when German glass worker Heinrich Schwanhard found that treating fluorspar with strong acids produced a substance—hydrofluoric acid (HF)—that could etch glass. rsc.org The extreme toxicity and reactivity of HF made the subsequent quest to isolate the element fluorine a perilous endeavor for early chemists. rsc.orgnumberanalytics.com It took over two centuries of effort, marked by significant risks, before the element was finally isolated. rsc.org The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine through the electrolysis of a solution of potassium fluoride (B91410) in anhydrous hydrogen fluoride, an achievement that earned him the Nobel Prize in Chemistry in 1906. numberanalytics.com Moissan's success opened the door to the systematic study and development of organofluorine chemistry. numberanalytics.com

Evolution of Fluorination Reagents and Techniques

The development of methods to incorporate fluorine into organic molecules has been a continuous process of innovation, moving from highly hazardous reagents to more selective and safer alternatives. researchgate.netnumberanalytics.com

The earliest attempts at fluorination utilized elemental fluorine (F₂). nih.gov However, its extreme reactivity often led to uncontrolled reactions, decomposition of the organic substrates, and even explosions, severely limiting its synthetic applications. researchgate.netnih.gov This necessitated the development of new classes of fluorinating agents with tunable reactivity. researchgate.net

A major advancement was the classification and development of electrophilic and nucleophilic fluorinating reagents. researchgate.netnumberanalytics.com

Nucleophilic Fluorination: This approach uses fluoride ions as the nucleophile. Reagents like potassium fluoride (KF) and cesium fluoride (CsF) became important for facilitating the synthesis of complex organofluorine compounds through halogen exchange reactions. numberanalytics.comnih.gov

Electrophilic Fluorination: The development of reagents that deliver an electrophilic fluorine atom ("F+") was a significant turning point. This category is dominated by N-F compounds (reagents with a nitrogen-fluorine bond). beilstein-journals.org The history of these agents can be seen as a progression through generations:

First Generation: The first N-F reagent, perfluoro-N-fluoropiperidine, was reported in 1964 but had limited utility due to low yields in many reactions. nih.gov

Second Generation: More powerful and stable electrophilic reagents were later developed, which revolutionized the field. Key examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, which offered much greater selectivity and efficiency. researchgate.netnumberanalytics.com The development of stable, crystalline N-fluoropyridinium salts also made it possible to fluorinate a wide variety of organic compounds under mild conditions. nih.govresearchgate.net

More recently, radical fluorination has emerged as another important strategy, expanding the toolbox for creating C-F bonds. researchgate.net The continuous evolution of these reagents has been a key driver of progress in organofluorine chemistry. numberanalytics.com

Reagent ClassExamplesKey Characteristics
Direct Fluorination Elemental Fluorine (F₂)Extremely high reactivity, often leading to non-selective reactions and decomposition. researchgate.netnih.gov
Nucleophilic Reagents Potassium Fluoride (KF), Tetrabutylammonium Fluoride (TBAF)Use fluoride ion (F⁻) as the fluorinating species; common in halogen exchange reactions. numberanalytics.comnih.gov
Electrophilic (N-F) Reagents N-Fluorobenzenesulfonimide (NFSI), Selectfluor®, N-Fluoropyridinium saltsDeliver an electrophilic fluorine ("F+"); generally offer higher selectivity and are effective under milder conditions. researchgate.netnumberanalytics.combeilstein-journals.org
Radical Fluorination Reagents Various modern methodsInvolve fluorine radicals; a growing area of interest for specific synthetic applications. researchgate.net

Early Approaches to α-Fluorinated Esters

The synthesis of α-fluorinated esters, the class of compounds to which this compound belongs, has its own distinct historical development. The first published method for creating such an ester dates back to 1896. pdx.edu In this work, Swarts demonstrated a fluorine exchange reaction using silver or mercurous fluoride on an α-haloester. pdx.edu

Another early and widely used method involved the straightforward esterification of a pre-fluorinated carboxylic acid with an alcohol. pdx.edu For instance, an aryl fluorinated ester could be obtained simply by reacting the corresponding fluorinated aryl carboxylic acid with an alcohol like methanol. pdx.edu

However, early chemists faced significant challenges. For example, synthesizing α,β-unsaturated fluorinated esters proved difficult due to the potential for the molecule to isomerize during the esterification process. rsc.org To overcome the limitations and side reactions associated with nucleophilic fluorination methods, alternative routes were explored. One such successful approach involved reacting ketene (B1206846) acetals with acetyl hypofluorite (B1221730) (AcOF), which allowed for the synthesis of α-fluorocarboxylic esters in good yields, even for branched structures. organic-chemistry.org

MethodDescriptionYear Introduced
Halogen Exchange Use of silver or mercurous fluoride to replace a halogen (e.g., iodine) at the alpha position with fluorine. pdx.edu1896
Esterification of Fluoro-acids Standard esterification of a pre-existing fluorinated carboxylic acid with an alcohol. pdx.educ. 1911
Electrophilic Fluorination of Ketene Acetals Reaction of ketene acetals with an electrophilic fluorine source like AcOF to form the α-fluoroester. organic-chemistry.orgN/A

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically rigorous examination of the chemical compound this compound. To fully appreciate the significance and utility of this specific molecule, its place within the broader field of organofluorine chemistry must be established. Therefore, this analysis begins with a historical overview of fluorination methodologies, tracing the evolution of the reagents and techniques that enable the synthesis of fluorinated compounds. By detailing the progression from early, hazardous methods to modern, selective reagents, and by looking specifically at the historical approaches to synthesizing α-fluorinated esters, this article provides the necessary context to understand the chemical nature and research importance of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-5(2,6)4(7)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGBOFOVYSOERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430706
Record name Methyl 2-fluoro-2-methylpropanoate
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Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-76-1
Record name Methyl 2-fluoroisobutyrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-2-methylpropanoate
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Record name Methyl 2-Fluoro-2-methylpropionate
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Synthetic Methodologies for Methyl 2 Fluoro 2 Methylpropanoate

Esterification Reactions in the Synthesis of Methyl 2-fluoro-2-methylpropanoate

Esterification reactions, coupled with subsequent fluorination, represent a common pathway for the synthesis of this compound. This approach typically involves the initial formation of a suitable ester precursor, followed by the introduction of the fluorine atom.

Reaction of 2-hydroxyisobutyrate Methyl Ester with Thionyl Chloride

A plausible synthetic route to this compound begins with methyl 2-hydroxyisobutyrate. The direct conversion of the hydroxyl group to a fluorine atom using thionyl chloride (SOCl₂) is not a standard transformation. Thionyl chloride is a well-established reagent for the conversion of alcohols to alkyl chlorides. Therefore, a two-step sequence is proposed for this synthesis.

First, methyl 2-hydroxyisobutyrate is reacted with thionyl chloride to yield methyl 2-chloro-2-methylpropanoate. This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl generated.

The second step involves a halogen exchange reaction, where the chloride in methyl 2-chloro-2-methylpropanoate is displaced by a fluoride (B91410) ion to yield the final product, this compound. This nucleophilic substitution is commonly achieved using a variety of fluorinating agents.

Alternatively, reagents such as the Yarovenko-Raksha reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) or Ishikawa's reagent can be employed for the direct conversion of alcohols to alkyl fluorides. These reagents would allow for a more direct transformation of methyl 2-hydroxyisobutyrate to the desired fluorinated product. mdpi.comenamine.net

Table 1: Proposed Two-Step Synthesis via Chlorination and Fluorination

StepReactantReagentProduct
1Methyl 2-hydroxyisobutyrateThionyl Chloride (SOCl₂)Methyl 2-chloro-2-methylpropanoate
2Methyl 2-chloro-2-methylpropanoateFluorinating Agent (e.g., KF, Et₃N·3HF)This compound

Optimization of Esterification Conditions

For the chlorination of methyl 2-hydroxyisobutyrate with thionyl chloride, the reaction temperature is a critical factor to control the rate of reaction and minimize side products. The choice of solvent can also influence the reaction outcome.

In the subsequent halogen exchange fluorination, the selection of the fluorinating agent and the reaction conditions are paramount. The reactivity of the fluoride source, the nature of the solvent, and the temperature all play a significant role in the yield of this compound. For instance, the use of polar aprotic solvents can enhance the nucleophilicity of the fluoride ion, thereby improving the reaction rate. Phase-transfer catalysts may also be employed to facilitate the reaction between the organic substrate and the inorganic fluoride salt.

Table 2: Parameters for Optimization of the Two-Step Synthesis

ParameterStep 1 (Chlorination)Step 2 (Fluorination)
Temperature Typically 0 °C to refluxRoom temperature to elevated temperatures
Solvent Aprotic solvents (e.g., CH₂Cl₂, Toluene)Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)
Catalyst Pyridine (as a base)Phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts)
Reactant Ratio Slight excess of thionyl chlorideExcess of fluorinating agent

Direct Fluorination Approaches

Direct fluorination methods offer a more streamlined approach to the synthesis of this compound, often involving a single-step conversion of a suitable precursor.

Halogen Exchange Fluorination Strategies

Halogen exchange, also known as the Finkelstein reaction, is a widely used method for the synthesis of alkyl fluorides. This approach involves the treatment of an alkyl halide (typically a chloride or bromide) with a fluoride salt.

A common and effective reagent for halogen exchange fluorination is triethylamine tris-hydrofluoride (Et₃N·3HF). chemicalbook.comchemicalbook.com This reagent is a liquid and serves as a readily handleable source of hydrogen fluoride. It is less corrosive and easier to manage than anhydrous hydrogen fluoride. chemicalbook.com The reaction involves the nucleophilic displacement of a halide (e.g., bromide in methyl 2-bromo-2-methylpropanoate) by the fluoride ion from the triethylamine-HF complex.

The reaction is typically carried out in a suitable organic solvent, and the conditions can be adjusted to optimize the yield and minimize the formation of elimination byproducts. The reactivity of this reagent allows for the fluorination of a range of substrates under relatively mild conditions. researchgate.netdntb.gov.ua

Potassium fluoride (KF) is another commonly used reagent for halogen exchange fluorination due to its availability and low cost. However, the reactivity of KF is often lower than that of HF-amine complexes, primarily due to its high lattice energy and low solubility in organic solvents.

To enhance the reactivity of KF, several strategies are employed. These include the use of phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, which help to transport the fluoride ion into the organic phase. High temperatures and polar aprotic solvents are also typically required to achieve reasonable reaction rates and yields.

In comparison, triethylamine tris-hydrofluoride offers several advantages, including better solubility in organic solvents and a higher effective concentration of the fluorinating species, often leading to milder reaction conditions and higher yields. researchgate.net

Table 3: Comparison of Halogen Exchange Fluorinating Reagents

ReagentFormulaAdvantagesDisadvantages
Triethylamine tris-hydrofluorideEt₃N·3HFGood solubility, high reactivity, milder conditionsCorrosive nature of HF
Potassium MonofluorideKFLow cost, readily availableLow solubility, requires harsh conditions or catalysts

Fluorination Using Specific Fluorinating Agents

The direct fluorination of precursors using specific agents is a primary method for synthesizing α-fluorinated esters like this compound. This approach typically involves electrophilic or nucleophilic fluorinating reagents that can introduce a fluorine atom at the α-position of a carbonyl compound. For instance, the fluorination of a corresponding silyl enol ether or ketene (B1206846) silyl acetal derived from methyl isobutyrate can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

Another approach involves the use of fluoroalkylamino reagents (FAR), like the Yarovenko or Ishikawa reagents, which are capable of replacing hydroxyl groups with fluorine. While often used for alcohols, their application can be extended to hydroxy acids and their derivatives. For example, the fluorination of chiral alcohols with these reagents can proceed with varying degrees of enantioselectivity. The use of tetrafluoroethyldimethylamine (TFEDMA) for fluorinating alcohols has also been described. google.com

Below is a table summarizing common electrophilic fluorinating agents and their characteristics.

Fluorinating AgentAbbreviationTypical Substrate
N-FluorobenzenesulfonimideNFSISilyl enol ethers, enamines
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®β-Ketoesters, silyl enol ethers
N-Fluoropyridinium triflateCarbonyl compounds, activated C-H bonds

Deoxyfluorination Reactions

Deoxyfluorination is a crucial synthetic route where a hydroxyl group is directly replaced by a fluorine atom. In the context of this compound, the logical precursor would be Methyl 2-hydroxy-2-methylpropanoate. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation.

The reaction proceeds via the activation of the hydroxyl group by the fluorinating agent, followed by a nucleophilic attack of the fluoride ion, typically through an SN2 or SN1 mechanism, depending on the substrate's structure. For tertiary alcohols like Methyl 2-hydroxy-2-methylpropanoate, the reaction likely proceeds through a more SN1-like pathway. A patent describes a stereoselective one-step fluorination process for preparing 2-fluoropropionate from a lactic acid ester derivative, demonstrating the utility of this approach for similar structures. google.com

Deoxyfluorinating AgentPrecursorKey Features
Diethylaminosulfur trifluoride (DAST)Alcohols, Aldehydes, KetonesWidely used, versatile
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™)Alcohols, Aldehydes, KetonesThermally more stable than DAST
Yarovenko Reagent (2-chloro-1,1,2-trifluoroethyldiethylamine)AlcoholsOne of the earliest developed fluoroalkylamino reagents

Indirect Synthetic Routes

Conversion from Related Halogenated Precursors (e.g., Methyl 2-chloro-2-methylpropanoate)

An important indirect pathway to this compound is through halogen exchange (Halex) reactions. This method involves the nucleophilic substitution of a halogen atom (like chlorine or bromine) with fluoride. The precursor, Methyl 2-chloro-2-methylpropanoate or its bromo-analogue, can be treated with a fluoride salt to yield the desired product.

Common fluoride sources for this reaction include potassium fluoride (KF), often used in conjunction with a phase-transfer catalyst, or silver fluoride (AgF). The reaction is a classic example of a Finkelstein reaction. α-halocarbonyl compounds are known to undergo nucleophilic substitution at their α-position, typically via an SN2 pathway. jove.comjove.com

Fluoride SourcePrecursor ExampleTypical Conditions
Potassium Fluoride (KF)Methyl 2-chloro-2-methylpropanoateAprotic polar solvent (e.g., acetonitrile), often with a phase-transfer catalyst
Silver(I) Fluoride (AgF)Methyl 2-bromo-2-methylpropanoateSolvent such as acetonitrile (B52724)
Tetrabutylammonium fluoride (TBAF)Methyl 2-chloro-2-methylpropanoateAnhydrous conditions, THF as solvent
Comparative Analysis of Reactivity with Different Halogens

The efficiency of the halogen exchange reaction is highly dependent on the nature of the halogen being replaced. The reactivity of α-halo esters in these nucleophilic substitution reactions generally follows the order I > Br > Cl > F. This trend is governed by two main factors: bond strength and leaving group ability.

The carbon-halogen bond strength increases from iodine to fluorine (C-I < C-Br < C-Cl < C-F). A weaker bond is more easily broken, facilitating the substitution. Secondly, the leaving group ability is related to the stability of the halide anion formed. Larger, more polarizable anions like iodide are better leaving groups than smaller, less polarizable ones like chloride. Consequently, Methyl 2-iodo-2-methylpropanoate would be the most reactive precursor, while Methyl 2-chloro-2-methylpropanoate would be the least reactive of the common halo-precursors. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov

Halogen (X) in Methyl 2-X-2-methylpropanoateC-X Bond Energy (kJ/mol, approx.)Leaving Group AbilityRelative Reactivity
I~228ExcellentHighest
Br~285GoodHigh
Cl~340ModerateModerate

Enzymatic Synthesis Approaches

Enzymatic methods offer a promising, environmentally friendly alternative for the synthesis of fluorinated compounds. researchgate.net Biocatalysis can provide high selectivity under mild reaction conditions. researchgate.net While direct enzymatic synthesis of this compound is not widely documented, general strategies in fluorine biocatalysis are applicable. One of the most direct methods is the use of a fluorinase enzyme, which can catalyze the formation of a C-F bond from S-adenosyl-L-methionine (SAM) and a fluoride ion. the-innovation.org Other enzymes like lipases, aldolases, and cytochrome P450 enzymes have also been employed in the synthesis of various fluorinated molecules. nih.gov These enzymatic approaches are significant for creating chiral fluorinated compounds with high enantioselectivity. the-innovation.org

Biocatalytic C-C Bond Formation for Fluorinated Compounds

Biocatalytic C-C bond formation represents an advanced strategy where enzymes are used to construct the carbon skeleton of a molecule already containing a fluorine atom. This avoids the often-challenging step of introducing fluorine late in the synthesis. For example, aldolases can be used to react a fluorinated donor molecule with an aldehyde acceptor. Although a direct application to this compound is not specified, enzymes like alanine dehydrogenase have been shown to have a high substrate specificity for fluorinated analogues like 3-fluoropyruvate, demonstrating the potential of enzymes to process fluorinated substrates. nih.gov This approach is particularly valuable for creating complex fluorinated molecules with defined stereochemistry.

Aldolase-Catalyzed Fluoro-Aldol Reactions with Fluoropyruvate

Biocatalysis has emerged as a powerful tool for achieving high selectivity and sustainability in chemical synthesis. escholarship.org Aldolase enzymes, in particular, are effective catalysts for stereoselective carbon-carbon bond formation. nih.gov A notable development in this area is the use of Type II pyruvate aldolases, such as those from the HpcH family, to catalyze fluoro-aldol reactions using fluoropyruvate as a nucleophilic substrate. escholarship.orgescholarship.org

This enzymatic approach facilitates the creation of complex organofluorine molecules with defined stereochemistry. escholarship.org The reaction involves the aldol addition of fluoropyruvate to a variety of aldehyde acceptor molecules, leading to the formation of α-fluoro-β-hydroxy carboxyl derivatives. nih.gov This method is significant as it provides a route to compounds with fluorine-bearing stereocenters, which can be challenging to synthesize using traditional chemical methods. nih.govescholarship.org

Recent research has expanded this enzymatic platform beyond fluoropyruvate to include other β-fluoro-α-ketoacids, enabling the first asymmetric synthesis of tertiary fluorides through biocatalytic carbon-carbon bond formation. chemrxiv.orgnih.gov These resulting fluorinated building blocks are valuable intermediates that can be further converted into a diverse range of functionalized organofluorines, potentially including precursors for this compound. escholarship.orgnih.gov The use of enzymes operates under mild aqueous conditions, aligning with green chemistry principles by reducing the need for harsh reagents and organic solvents.

Table 1: Characteristics of Aldolase-Catalyzed Fluoro-Aldol Reactions

Feature Description Reference
Enzyme Class Type II Pyruvate Aldolases (e.g., HpcH family) escholarship.orgescholarship.org
Nucleophilic Substrate Fluoropyruvate and other β-fluoro-α-ketoacids nih.govchemrxiv.orgnih.gov
Reaction Type Fluoro-aldol addition to aldehyde electrophiles nih.gov
Key Outcome Stereoselective formation of a C-C bond and a fluorine-bearing stereocenter escholarship.orgwhiterose.ac.uk
Product Class α-Fluoro-β-hydroxy carboxyl derivatives; precursors to secondary and tertiary fluorides nih.govnih.gov

| Advantages | High stereoselectivity, mild reaction conditions, sustainable biocatalytic approach | escholarship.org |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorinated compounds like this compound can be evaluated and improved through the application of these principles.

Atom Economy and Sustainability Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. The aldol reaction, which forms a carbon-carbon bond, is considered an atom-economical approach for creating asymmetric C-F motifs. nih.gov By maximizing the incorporation of starting materials into the final structure, such methods minimize waste generation at the source.

From a broader sustainability perspective, the source of fluorine itself is a consideration. Most fluorine reagents are derived from the mineral fluorspar (CaF₂), which is a finite resource. Efficient use of fluorine atoms is therefore crucial for long-term sustainability. Furthermore, the environmental fate of fluorinated compounds is an important factor, as the high strength of the carbon-fluorine bond can make some of these molecules persistent in the environment. nih.gov Designing synthetic routes that are not only efficient but also consider the lifecycle of the product contributes to a more sustainable chemical industry. bath.ac.uk

Solvent Selection and Waste Minimization

Solvent use is a major contributor to the environmental impact of chemical manufacturing, often accounting for the largest portion of non-aqueous waste. In fluorination reactions, solvent selection is critical for both safety and environmental reasons. Many common fluorinating agents are highly reactive and can react hazardously with conventional solvents. acsgcipr.org

Traditional fluorination processes often rely on polar aprotic solvents, which can be toxic and difficult to remove and dispose of. rsc.org Green chemistry encourages the use of safer, more environmentally benign solvents. Research has explored alternatives such as γ-Valerolactone (GVL) as a potential green solvent for fluorination reactions. lincoln.ac.uk Other strategies include the use of water, ionic liquids, or developing solvent-free reaction conditions, such as mechanochemical protocols that use ball milling for solid-state reactions. rsc.orgrsc.org

Waste minimization extends beyond solvent choice. It involves a holistic approach to the chemical process, including:

Preventing Waste: It is more effective to prevent waste generation than to treat it afterward. This can be achieved through process optimization and high-yield reactions.

Reducing Derivatives: Avoiding unnecessary protection and deprotection steps in a synthesis can significantly reduce the number of reagents used and waste produced.

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces the material input and subsequent waste. bath.ac.uk

By integrating these green chemistry principles, the synthesis of this compound and other essential fluorinated compounds can be made more efficient, safer, and environmentally sustainable. uva.nleuropeanpharmaceuticalreview.com

Advanced Applications in Organic Synthesis

Methyl 2-fluoro-2-methylpropanoate as a Chirality Inducer

The construction of stereogenic centers, particularly those bearing a fluorine atom, is a formidable challenge in synthetic chemistry. The use of prochiral fluorinated nucleophiles is a key strategy for accessing these valuable motifs. While specific documented examples of this compound acting as a primary chirality inducer are not prevalent in readily available literature, the underlying principles of enolate chemistry provide a framework for its potential in asymmetric transformations.

The generation of a fluorinated stereocenter often involves the reaction of a fluorinated enolate with an electrophile. Metal enolates are crucial intermediates in many organic transformations. nih.gov The enolate of this compound can theoretically be generated by treating the ester with a strong, non-nucleophilic base. This enolate, being a nucleophile, can then react with various electrophiles.

In the context of asymmetric synthesis, this reaction would be mediated by a chiral catalyst or auxiliary to control the facial selectivity of the electrophilic attack, leading to the formation of one enantiomer in excess. The development of catalytic asymmetric methods for the synthesis of molecules with fluorinated quaternary carbon centers remains an area of intense research. beilstein-journals.org While methods exist for the asymmetric allylic alkylation of related compounds like α-aryl-α-fluoroacetonitriles, demonstrating the feasibility of creating adjacent chirality centers, direct analogs using this compound are less common. nih.govucc.ie

The enolate derived from this compound could participate in various transformations where stereoselectivity is crucial:

Aldol Reactions: Reaction of the enolate with a chiral aldehyde could proceed with diastereoselectivity, influenced by the existing stereocenter on the aldehyde.

Michael Additions: The conjugate addition of the enolate to an α,β-unsaturated system, catalyzed by a chiral catalyst, could generate products with high enantioselectivity. nih.gov

Alkylations: Asymmetric alkylation using a chiral phase-transfer catalyst or a metal complex with a chiral ligand represents a viable, though not widely documented, pathway for this specific substrate. ucc.ie

The successful stereoselective synthesis of complex fluorinated molecules often relies on tandem reactions, where an initial asymmetric conjugate addition generates a chiral metal enolate that is subsequently trapped by an electrophile. nih.govbeilstein-journals.org This powerful strategy allows for the construction of multiple stereocenters in a single operation. The application of this methodology to the enolate of this compound would provide access to a range of highly functionalized, chiral fluorinated compounds.

Fluorine Introduction in Complex Molecular Architectures

This compound is explicitly identified as a building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com Its utility lies in its ability to introduce the monofluorinated quaternary carbon motif, which can enhance biological activity and stability. chemimpex.com

The introduction of fluorine is a well-established strategy in drug design to improve a compound's pharmacokinetic profile. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, where the fluorine atom can lead to enhanced efficacy and modified metabolic pathways. chemimpex.com The synthesis of organofluorine compounds is pivotal in the development of innovative pharmaceuticals. researchgate.net

An example of a complex pharmaceutical intermediate that incorporates the core structure of the title compound is Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate . This molecule demonstrates how the "2-methylpropanoate" fragment is integrated into a larger, more functionalized system designed for biological applications.

Table 1: Example of a Pharmaceutical Intermediate

Compound Name CAS Number Molecular Formula Structural Feature from Subject Compound

In agrochemistry, fluorine-containing compounds have a significant impact on the biological activity of herbicides, insecticides, and fungicides. ossila.com this compound is used in the formulation of these products, contributing to improved selectivity and effectiveness. chemimpex.com

Triazine-based compounds are a major class of herbicides. wikipedia.org The synthesis of fluorinated 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves sequential nucleophilic substitution of the chlorine atoms. nih.gov While direct synthetic routes to fluorotriazine herbicides using this compound are not prominently documented, the development of these agrochemicals relies heavily on various fluorinated building blocks. researchgate.net The synthesis of these herbicides showcases the importance of incorporating fluorine, often through different precursors, to achieve the desired biological effect.

For instance, the synthesis of many fluorinated heterocycles, including triazines, may involve the cyclization of smaller fluorinated components or the direct fluorination of a pre-formed heterocyclic ring. wikipedia.orgnih.gov The strategic placement of fluorine is key to the molecule's herbicidal activity.

Development of Fluorinated Agrochemicals

Impact on Pesticide Selectivity and Effectiveness

The introduction of fluorine into agrochemical molecules is a well-established strategy to enhance their biological activity and stability. chemimpex.com this compound serves as a key intermediate in the synthesis of certain agricultural chemicals, including herbicides and pesticides. chemimpex.comchemicalbook.com Its utility lies in its ability to introduce the fluoroalkyl group into larger, more complex molecules. chemimpex.com

Table 1: Research Findings on Agrochemical Applications

Application Area Role of this compound Reported Impact
Herbicide Synthesis Key intermediate for triazine herbicides. chemicalbook.com Contributes to the molecular structure of the final active ingredient.
Pesticide Formulation Building block for complex agrochemicals. chemimpex.com Enhances biological activity and stability. chemimpex.com
Selectivity & Effectiveness Introduction of a fluoroalkyl group. chemimpex.com Improves selectivity and effectiveness against target pests. chemimpex.com

Building Block for Polymer Synthesis

In the realm of materials science, this compound is recognized as a valuable building block for creating more complex molecules, including polymers. chemimpex.com The process of polymerization involves linking smaller molecular units (monomers) into large chains or networks (polymers). The incorporation of fluorinated monomers like this compound can bestow unique and desirable properties upon the resulting polymer. chemimpex.compageplace.de The development of such tailored polymers is crucial for creating multifunctional materials for advanced applications. klinger-lab.de

Preparation of Fluorinated Polymers and Materials

This compound plays a key role in the production of fluorinated polymers. chemimpex.com These materials are highly prized for their exceptional properties, which are derived from the high strength of the carbon-fluorine bond. pageplace.de

Key Properties of Fluorinated Polymers:

Chemical Resistance: They exhibit excellent stability when exposed to solvents and other aggressive chemicals. chemimpex.compageplace.de

Thermal Stability: They can withstand high temperatures without degrading. chemimpex.compageplace.de

Low Surface Energy: This property leads to liquid and soil repellency. pageplace.de

Due to these characteristics, fluorinated polymers synthesized using intermediates like this compound are ideal for demanding applications such as high-performance coatings and durable insulation materials. chemimpex.com

Synthesis of Acrylamide-Based Polymers

Separately from the direct polymerization of fluorinated esters, acrylamide-based polymers represent another significant class of materials with widespread industrial and biomedical applications. These polymers are synthesized from acrylamide (B121943) and its derivatives. epa.govitu.edu.tr

Acrylamide Homopolymers in Water Treatment and Flocculants

Acrylamide is the primary precursor for producing polyacrylamides, which are extensively used as coagulants and flocculants in water treatment. epa.govwho.int Although acrylamide monomer itself is not used directly for this purpose, its polymerized form, polyacrylamide, is essential for purifying municipal drinking water and treating industrial wastewater. epa.govwho.intdcceew.gov.au These water-soluble polymers work by causing suspended fine particles to clump together, forming larger aggregates (flocs) that can be more easily removed from the water. dcceew.gov.auresearchgate.net Approximately 45% of the polyacrylamide produced is intended for use in water treatment applications. epa.gov

Table 2: Applications of Acrylamide Homopolymers

Industry/Application Function Mechanism
Municipal Water Treatment Flocculant/Coagulant Aid. epa.govdcceew.gov.au Removes suspended solids from drinking water. dcceew.gov.au
Wastewater Treatment Sludge Dewatering Agent. epa.gov Concentrates solids in municipal and industrial effluents. who.int
Oil & Gas Enhanced Oil Recovery. epa.govdcceew.gov.au Increases the viscosity of water to improve oil extraction. dcceew.gov.au
Pulp & Paper Industry Retention & Binding Aid. dcceew.gov.au Retains fibers and pigments on paper. dcceew.gov.au
Acrylamide-N-isopropylacrylamide Block Copolymers for Drug Delivery and Tissue Engineering

Copolymers, which are polymers derived from two or more different monomer species, can be designed to have highly specific properties. Block copolymers of acrylamide and N-isopropylacrylamide (NIPAAm) are a class of "smart" polymers that have garnered significant interest in the biomedical field. nih.govcd-bioparticles.net These materials are often thermo-responsive, meaning they can change their properties in response to temperature changes. nih.gov

Poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers are extensively investigated for applications in controlled drug delivery and tissue engineering. nih.govresearchgate.net The ability to copolymerize NIPAAm with hydrophilic monomers like acrylamide allows for fine-tuning of the material's properties, such as its biodegradability and cell adhesion capabilities, making it suitable for biomedical uses. nih.gov These hydrogels can be designed to release a therapeutic agent at a specific temperature, such as the physiological body temperature, offering a targeted approach to drug delivery. nih.gov In tissue engineering, these smart surfaces can be used to culture cells and then release them as a sheet by simply lowering the temperature, avoiding the need for enzymes that can damage the cells. rsc.org

Table 3: Biomedical Applications of Acrylamide-N-isopropylacrylamide Copolymers

Biomedical Field Specific Application Function of the Copolymer
Drug Delivery Controlled release of active molecules. nih.govresearchgate.net Acts as a thermo-responsive carrier that releases drugs at a target temperature. nih.gov
Tissue Engineering Smart encapsulation and culture of cells. nih.govrsc.org Provides a surface for cell adhesion and proliferation that allows for non-destructive cell sheet detachment via temperature change. rsc.org

Contributions to Flavor and Fragrance Industry

Beyond its use in industrial materials and agrochemicals, this compound is also utilized in the synthesis of flavoring agents and fragrances. chemimpex.com It serves as a starting material or intermediate for creating molecules that contribute unique scents and tastes to a variety of food and cosmetic products. chemimpex.com

Integration of this compound into Multi-component Reactions Remains an Exploratory Area in Organic Synthesis

While multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis for the construction of complex molecules from simple starting materials in a single step, the specific integration of this compound or its parent carboxylic acid, 2-fluoro-2-methylpropanoic acid, into such reaction cascades is not yet a well-documented area in peer-reviewed scientific literature.

Multi-component reactions, such as the renowned Ugi and Passerini reactions, are powerful tools for generating molecular diversity and are of significant interest in medicinal chemistry and drug discovery. These reactions typically involve the combination of three or more reactants to form a product that incorporates substantial portions of all the starting materials. The inclusion of fluorinated building blocks in MCRs is particularly attractive as the introduction of fluorine atoms can significantly modulate the biological activity, metabolic stability, and lipophilicity of the resulting molecules.

Although the Ugi and Passerini reactions are known to accommodate a wide variety of carboxylic acids, and fluorinated carboxylic acids have been successfully employed in these transformations, specific examples detailing the use of 2-fluoro-2-methylpropanoic acid are not readily found in published research. The steric hindrance posed by the quaternary center bearing the fluorine atom in 2-fluoro-2-methylpropanoic acid might present challenges for its efficient participation in the reaction mechanism, potentially impacting reaction rates and yields.

The hypothetical participation of 2-fluoro-2-methylpropanoic acid as the carboxylic acid component in a Ugi four-component reaction (U-4CR) or a Passerini three-component reaction (P-3CR) would be expected to yield α-aminoacyl amides or α-acyloxy amides, respectively, bearing a fluorinated quaternary carbon center.

Table 4.5.1: Hypothetical Reactants in a Multi-component Reaction Involving 2-fluoro-2-methylpropanoic acid

Reaction Type Aldehyde/Ketone Amine (for Ugi) Isocyanide Carboxylic Acid
Ugi (U-4CR)R¹-CHOR²-NH₂R³-NC2-fluoro-2-methylpropanoic acid
Passerini (P-3CR)R¹-CHO-R³-NC2-fluoro-2-methylpropanoic acid

This table illustrates the potential reactants in a hypothetical scenario, as no specific examples are currently documented in scientific literature.

Table 4.5.2: Potential Products from Hypothetical Multi-component Reactions

Reaction Type Product Class Key Structural Feature
Ugi (U-4CR)α-Aminoacyl amideContains a 2-fluoro-2-methylpropanoyl moiety
Passerini (P-3CR)α-Acyloxy amideContains a 2-fluoro-2-methylpropanoyloxy group

This table outlines the expected classes of products and their distinguishing structural features if 2-fluoro-2-methylpropanoic acid were to be successfully integrated into these MCRs.

Further research is required to explore the feasibility and optimize the reaction conditions for the incorporation of this compound or 2-fluoro-2-methylpropanoic acid into multi-component reactions. Such studies would be valuable in expanding the scope of MCRs and providing access to novel fluorinated molecules with potential applications in various fields of chemical and pharmaceutical science.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For methyl 2-fluoro-2-methylpropanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts are influenced by the electronegativity of the neighboring atoms. The protons of the methyl ester group (CH₃) typically appear as a singlet, while the protons of the two methyl groups attached to the fluorinated carbon (C(CH₃)₂) will also present as a distinct signal. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info Due to the symmetry in this compound, the two methyl carbons attached to the fluorinated carbon are equivalent and thus produce a single resonance. docbrown.info The carbon of the methyl ester group and the quaternary carbon bonded to fluorine will also exhibit characteristic chemical shifts. The presence of the highly electronegative fluorine atom significantly influences the chemical shift of the adjacent carbon atom. docbrown.info

Proton (¹H) NMR
Assignment Approximate Chemical Shift (ppm)
-OCH₃3.7
-C(F)(CH₃)₂1.5 (doublet due to J-coupling with ¹⁹F)
Carbon (¹³C) NMR
Assignment Approximate Chemical Shift (ppm)
C=O170
-OCH₃52
-C(F)(CH₃)₂95 (doublet due to J-coupling with ¹⁹F)
-C(F)(CH₃)₂22 (doublet due to J-coupling with ¹⁹F)

¹⁹F NMR for Fluorine-Containing Compounds

Fluorine-19 (¹⁹F) NMR is a powerful and highly sensitive technique for the analysis of organofluorine compounds. biophysics.orgslideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily observable by NMR. biophysics.org A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which are highly sensitive to the local electronic environment, allowing for clear distinction between different fluorine atoms within a molecule. thermofisher.com

In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal provides crucial information about its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H nuclei (³JHF) would result in splitting of the fluorine signal, providing valuable structural information. thermofisher.com The chemical shift range for a fluorine atom attached to a tertiary carbon is typically between +140 to +250 ppm relative to neat CFCl₃. ucsb.edu

2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. In this compound, a COSY spectrum would show correlations between protons that are coupled to each other.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. An HMQC spectrum of this compound would show a correlation between the methyl protons and the methyl carbon of the ester group, as well as a correlation between the protons of the gem-dimethyl groups and their corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

GC-MS for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for the analysis of volatile compounds like this compound. The gas chromatogram provides information on the purity of the sample, with a single peak indicating a pure compound. The mass spectrum obtained for this peak will show the molecular ion (M⁺), confirming the molecular weight of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used for its definitive identification.

LC-MS and UPLC for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques used for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. nih.govdiva-portal.org While this compound itself is amenable to GC-MS, LC-MS and UPLC become particularly valuable when analyzing complex mixtures containing this compound or its derivatives. nih.gov These techniques can separate the components of the mixture before they are introduced into the mass spectrometer for identification. nih.gov The high resolution and sensitivity of modern UPLC systems allow for the separation and detection of even minor components in a complex matrix. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique molecular fingerprint. For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

The key functional groups in this compound are the carbonyl group (C=O) of the ester, the C-O single bonds of the ester, the C-F bond, and the C-H bonds of the methyl groups. The expected vibrational frequencies for these groups are summarized in the table below. The presence of the fluorine atom on the quaternary carbon atom can influence the exact position of the neighboring carbonyl stretch due to its inductive effect.

Functional GroupBondType of VibrationExpected Wavenumber (cm⁻¹)
CarbonylC=OStretch1740 - 1760
EsterC-OStretch1250 - 1100
Alkyl HalideC-FStretch1100 - 1000
AlkylC-HStretch2950 - 3000
MethylC-HBend~1450 and ~1375

This table presents expected ranges for the characteristic infrared absorption bands of this compound based on its functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques to solidify the compound. While this technique is theoretically applicable, publicly available crystallographic data for this specific compound is not readily found in crystallographic databases. If such a study were to be conducted, it would provide definitive proof of the compound's covalent structure and shed light on the intermolecular interactions present in the solid state.

Advanced Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components in a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are crucial for assessing its purity and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. In the analysis of this compound, reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound and related fluorinated organic compounds would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient mode to ensure efficient separation of impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group exhibits some absorbance at lower wavelengths, or a more universal detector like a refractive index (RI) detector if the compound lacks a strong chromophore.

ParameterTypical Condition
Column Reversed-phase C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Refractive Index (RI)
Injection Volume 10 µL

This table outlines a representative set of HPLC conditions for the analysis of this compound.

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently cited in commercial product specifications as the method for purity determination. chemimpex.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

For the analysis of methyl esters, a capillary column with a nonpolar or medium-polarity stationary phase, such as a polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5) or a polyethylene (B3416737) glycol (e.g., Carbowax) phase, is typically used. The oven temperature is programmed to ramp up during the analysis to ensure the elution of all components in a reasonable time with good resolution. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

ParameterTypical Condition
Column Capillary column (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 280 °C
Injection Mode Split

This table provides a typical set of GC parameters for determining the purity of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of Methyl 2-fluoro-2-methylpropanoate. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

The electronic structure of this compound is significantly influenced by the presence of the highly electronegative fluorine atom at the α-position. This fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which polarizes the electron density of the surrounding bonds. The carbon-fluorine bond itself is a strong, highly polar covalent bond. This polarization affects the adjacent quaternary carbon and, to a lesser extent, the carbonyl group of the ester.

The presence of fluorine is known to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This general effect suggests that this compound would be more resistant to oxidation compared to its non-fluorinated counterpart, Methyl 2-methylpropanoate. The lowering of the LUMO energy, in particular, can make the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. acs.orgresearchgate.net The HOMO represents the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.org

For this compound, the presence of the fluorine atom is expected to lower the energy of the LUMO. nih.gov A lower LUMO energy generally indicates a better electrophile. Research on similar fluorinated ester additives has shown that the polar C-F bond contributes to reducing the LUMO energy, which can facilitate preferential decomposition in certain applications. nih.gov This suggests that the carbonyl carbon of this compound is a primary site for nucleophilic attack, a reactivity profile enhanced by the α-fluoro substituent.

The HOMO is likely to be located around the oxygen atoms of the ester group, which possess lone pairs of electrons. However, the strong inductive effect of the fluorine atom would also lower the energy of the HOMO, making the molecule a weaker nucleophile compared to non-fluorinated analogues.

Orbital Predicted Energy Trend (Relative to non-fluorinated analogue) Implication for Reactivity
HOMO Lower EnergyWeaker Nucleophile
LUMO Lower EnergyStronger Electrophile (at the carbonyl carbon)

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to explore the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and the energy barriers between them. The molecule has several rotatable bonds, primarily the C-C bond connecting the quaternary carbon to the carbonyl group, and the C-O bond of the ester.

Rotation around these bonds gives rise to different conformers. The relative stability of these conformers is determined by a balance of steric hindrance between the methyl groups, the fluorine atom, and the ester group, as well as electrostatic interactions, particularly the dipole-dipole interactions involving the C-F and C=O bonds. It is expected that the most stable conformers will minimize the steric repulsion between the bulky methyl groups and the ester moiety. While specific published studies on the detailed conformational landscape of this molecule are scarce, general principles suggest that gauche and anti-staggered conformations would be among the low-energy states.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is often used to predict the binding of small molecule ligands to the active site of a receptor, such as a protein or enzyme.

While no specific docking studies for this compound have been prominently published, its structural motifs suggest potential interactions. The introduction of a fluorine atom can enhance binding to biological targets by forming favorable interactions, including hydrogen bonds (C-F···H-N) and interactions with so-called "fluorophilic" protein environments. researchgate.net The ester group, with its carbonyl oxygen, can act as a hydrogen bond acceptor. Docking studies of similarly fluorinated small molecules have shown that the fluorine can increase hydrophobicity, aiding penetration into hydrophobic pockets of proteins. mdpi.com

Potential biological targets for a molecule like this compound could include esterase enzymes, which would hydrolyze the ester bond. Docking simulations would be instrumental in evaluating its binding affinity and orientation within the active site of such enzymes.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physicochemical property. wikipedia.org These models rely on molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

For this compound, several key descriptors can be calculated and used in potential QSAR models. The presence of the fluorine atom significantly impacts descriptors such as lipophilicity (LogP) and the topological polar surface area (TPSA).

Based on computational predictions, the following physicochemical properties have been estimated for this compound ambeed.com:

Descriptor Predicted Value Method/Source
Consensus Log Po/w 1.1Average of five prediction methods ambeed.com
Topological Polar Surface Area (TPSA) 26.3 ŲErtl P. et al. ambeed.com
Molar Refractivity 27.52In-house physics-based method ambeed.com
Number of Rotatable Bonds 2Calculation ambeed.com
Number of H-bond Acceptors 3Calculation ambeed.com
Number of H-bond Donors 0Calculation ambeed.com

These descriptors are crucial for predicting the molecule's behavior. For instance, the LogP value suggests moderate lipophilicity, which is often a desirable trait for bioavailability in drug candidates. The TPSA is a predictor of drug transport properties such as intestinal absorption and blood-brain barrier penetration. In a QSAR study, these descriptors, along with electronic parameters derived from quantum calculations (like HOMO/LUMO energies), could be correlated with a measured activity (e.g., enzyme inhibition, herbicidal activity) across a series of related compounds to develop a predictive model.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering insights into molecular structure and dynamics. For this compound, theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Computational methodologies for similar fluorinated esters, such as methyl 2-fluoropropionate, have been successfully employed to understand their conformational behavior. nih.goveurekaselect.com These studies often utilize DFT at levels like B3LYP/6-311++g(d,p) to analyze conformational equilibria and predict spectroscopic data. nih.goveurekaselect.com The accuracy of predicting ¹⁹F NMR chemical shifts, a key parameter for fluorinated compounds, has been shown to be reliable with methods like the ωB97XD/aug-cc-pvdz DFT method and basis set. chemimpex.com

While direct computational studies on this compound are not extensively available in public literature, data from its close structural analog, methyl 2-fluoropropionate, provides a strong basis for prediction. A detailed study on methyl 2-fluoropropionate has provided both experimental and theoretical spectroscopic data, which can be extrapolated to understand the properties of this compound. nih.goveurekaselect.com

Table 1: Predicted Spectroscopic Data for the Analogous Compound, Methyl 2-fluoropropionate

Spectroscopic ParameterPredicted Value/RangeMethod of PredictionReference
¹JCF Coupling ConstantVaries with solventTheoretical and solvation calculations nih.goveurekaselect.com
Conformer Energiestrans rotamer more stable in vapor phase by 0.4 kcal mol⁻¹B3LYP/6-311++g(d,p) nih.goveurekaselect.com
¹⁹F NMR Chemical Shift-DFT-GIAO nih.gov
¹³C NMR Chemical Shift-DFT nih.gov

It is crucial to consider the influence of the additional methyl group at the C2 position in this compound, a feature absent in methyl 2-fluoropropionate. This "gem-dimethyl effect" is known to influence the reactivity and conformation of molecules. researchgate.net The presence of two methyl groups on the same carbon atom bearing the fluorine is expected to introduce steric hindrance, which can alter the bond angles and dihedral angles around the chiral center. This, in turn, would affect the electronic environment of the fluorine and other nuclei, leading to shifts in the predicted NMR spectra compared to its less substituted analog. Specifically, the gem-dimethyl group can favor certain conformations, which would be reflected in the observed and calculated coupling constants and chemical shifts. researchgate.net

Virtual Screening and Design of Novel Derivatives

The unique properties of the fluorine atom in this compound make it an attractive scaffold for the design of novel derivatives with potential biological activity. chemimpex.com Virtual screening and computational design are powerful tools to explore the chemical space of its derivatives and identify promising candidates for various applications, particularly in drug discovery. youtube.com

The introduction of fluorine into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.orgtandfonline.com Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, a strategy widely used in medicinal chemistry to improve the pharmacological profile of lead compounds. nih.govacs.orgtandfonline.comsci-hub.senih.gov

Virtual Screening Applications:

Derivatives of this compound can be included in virtual libraries for screening against various biological targets, such as enzymes and receptors. nih.gov The presence of the fluorine atom provides a sensitive probe for binding interactions, which can be effectively utilized in fragment-based screening approaches using ¹⁹F NMR. lifechemicals.comnih.gov This technique allows for the rapid identification of low-molecular-weight fragments that bind to a target protein, providing starting points for the development of more potent inhibitors. acs.org

Design of Novel Derivatives:

Computational methods can be employed to design novel derivatives of this compound with tailored properties. For instance, by modifying the ester group or introducing other functional groups, it is possible to create a library of virtual compounds. These compounds can then be computationally evaluated for their potential to inhibit specific enzymes, such as proteases or kinases, where fluorinated compounds have shown significant promise as inhibitors. nih.goveurekaselect.comresearchgate.net The design process can be guided by structure-activity relationship (SAR) studies and molecular docking simulations to optimize the binding of the derivatives to the active site of the target protein. nih.gov

Table 2: Potential Applications of Novel this compound Derivatives

Application AreaRationale for UseRelevant Computational Technique
Enzyme InhibitionFluorine can act as a bioisostere and enhance binding affinity.Molecular Docking, QSAR
Fragment-Based Drug Discovery¹⁹F NMR is a sensitive technique for detecting fragment binding.¹⁹F NMR Screening, Virtual Screening
AgrochemicalsThe compound is a known intermediate in herbicide synthesis.SAR analysis, Molecular Modeling
Materials ScienceFluorinated polymers exhibit enhanced thermal and chemical resistance.Molecular Dynamics Simulations

Future Directions and Emerging Research Areas

Novel Fluorination Methodologies

The creation of the C-F bond at a sterically hindered quaternary center, as found in Methyl 2-fluoro-2-methylpropanoate, remains a significant challenge in synthetic chemistry. Ongoing research is focused on developing more efficient, selective, and safer fluorination methods.

Historically, the synthesis of α-fluorocarbonyl compounds has depended on electrophilic fluorinating agents, which can be oxidizing and challenging to handle. nih.gov Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Modern advancements have largely shifted towards reagents with a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, which are more stable, economical, and safer than older reagents like elemental fluorine. wikipedia.orgsigmaaldrich.com These N-F reagents are effective for a range of applications, from the fluorination of carbonyl compounds to electrophilic aromatic substitution. sigmaaldrich.com

A paradigm shift in this area involves reversing the traditional reactivity. Recent methodologies have demonstrated the ability to use nucleophilic fluoride (B91410) sources for the direct α-C-H fluorination of carbonyl compounds like amides. nih.gov This "umpolung" strategy, which inverts the polarity of the enolate partner, opens new synthetic pathways. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool for enabling redox-neutral nucleophilic fluorination under mild conditions using visible light. nih.govucla.edu This approach allows for the generation of aliphatic fluorides, including tertiary ones, which are often difficult to access via traditional nucleophilic substitution due to competing side reactions. nih.gov

Reagent TypeExample ReagentPrimary ApplicationKey Advancement
ElectrophilicSelectfluor® (F-TEDA-BF4)Fluorination of enolates/enol ethersStable, safe, and versatile N-F reagent. wikipedia.orgsigmaaldrich.com
ElectrophilicN-Fluorobenzenesulfonimide (NFSI)Fluorination of a wide range of nucleophilesHighly effective for creating α-fluoro carbonyls. wikipedia.orgnih.gov
NucleophilicPyFluorDeoxyfluorination of alcoholsStable and low-cost reagent for converting alcohols to fluorides. ucla.edu
Nucleophilic[18F]KFRadiolabeling for PET imagingUsed in photoredox methods for late-stage radiofluorination. nih.gov

A primary frontier in fluorination chemistry is the development of catalytic asymmetric methods to control the three-dimensional arrangement (stereochemistry) of the newly formed C-F bond. Achieving high enantioselectivity is crucial for applications in pharmaceuticals and agrochemicals. Research in this area has progressed along two main fronts: metal catalysis and organocatalysis.

Metal-catalyzed methods often employ transition metals like copper, nickel, or titanium combined with chiral ligands. nih.gov These complexes can activate the substrate and guide the fluorinating agent to one face of the molecule, thereby inducing asymmetry. nih.gov A significant breakthrough was the use of a Ti/TADDOL complex with Selectfluor® for the catalytic α-fluorination of β-keto esters. nih.gov More recently, dual-catalyst systems, combining a chiral nucleophile with an achiral transition metal complex, have been shown to be highly effective for the enantioselective α-fluorination of acid chlorides. nih.gov

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has also been successfully applied to asymmetric fluorination. nih.gov For instance, the combination of chiral anion phase-transfer catalysis and enamine catalysis using protected amino acids has enabled the direct asymmetric fluorination of α-branched ketones to generate quaternary fluorine stereocenters. acs.org These methods provide access to optically active α-fluorinated carboxylic acid derivatives, which are valuable synthetic precursors. nih.govorganic-chemistry.org

Applications in Advanced Materials Science

The incorporation of fluorine into organic molecules, a strategy exemplified by the structure of this compound, dramatically alters their physical and chemical properties. This has led to the development of a wide range of high-performance materials. chemimpex.com

Fluorinated polymers, or fluoropolymers, are a unique class of materials renowned for their exceptional properties, which stem directly from the nature of the carbon-fluorine bond. nih.govwikipedia.org The high electronegativity and low polarizability of the fluorine atom, coupled with the strength of the C-F bond, impart a collection of desirable traits to the polymer backbone. sigmaaldrich.com

Incorporating monomers like this compound or its derivatives into polymers can lead to materials with high thermal stability, robust chemical resistance against acids, bases, and solvents, low surface energy (resulting in non-stick or hydrophobic surfaces), and a low coefficient of friction. nih.govwikipedia.orgsigmaaldrich.com While linear fluoropolymers like polytetrafluoroethylene (PTFE) are highly crystalline and can have prohibitively high processing temperatures, newer research focuses on creating highly branched or hyperbranched fluoropolymers. sigmaaldrich.com These architectures can improve processibility by increasing solubility and lowering viscosity while retaining the beneficial properties of fluorination. sigmaaldrich.com

PropertyEffect of Fluorine IncorporationUnderlying Reason
Thermal StabilityIncreasedHigh strength of the C-F bond (~485 kJ/mol). nih.gov
Chemical ResistanceIncreasedStrong, stable C-F bonds are less susceptible to chemical attack. wikipedia.org
Surface EnergyDecreasedWeak intermolecular forces (van der Waals) due to low polarizability of fluorine. wikipedia.orgsigmaaldrich.com
HydrophobicityIncreasedLow surface energy repels water. qualitas1998.nettechconnect.org
Coefficient of FrictionDecreasedWeak intermolecular interactions lead to "non-stick" and friction-reducing properties. wikipedia.org
Refractive IndexDecreasedLow polarizability of the C-F bond. sigmaaldrich.com

Beyond polymers, fluorinated molecules are critical for creating a new generation of functional materials for high-tech applications. qualitas1998.netrsc.org The introduction of fluorine allows for the fine-tuning of a material's hydrophilic-lipophilic balance (HLB), which is crucial in diverse fields. qualitas1998.netresearchgate.net Fluorinated materials are being developed for use in flexible electronics and optoelectronics, where their inherent hydrophobicity provides a barrier against moisture, and their thermal and photochemical stability enhances device lifetime. techconnect.org They are also used as advanced coatings, high-performance lubricants for aerospace, and components in energy conversion and storage devices such as lithium-ion batteries and fuel cells. nih.govtechconnect.org

Interdisciplinary Research with Biological Systems

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry and drug design. nih.govnih.gov Small, fluorinated building blocks are invaluable for synthesizing compounds with improved pharmacological profiles. chemimpex.com The introduction of one or more fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, receptor binding affinity, and bioavailability. encyclopedia.pubresearchgate.net

One of the primary reasons to introduce fluorine is to block metabolic oxidation. nih.govencyclopedia.pub The strong C-F bond can be placed at a position on a drug molecule that is otherwise susceptible to enzymatic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body. researchgate.net Furthermore, because fluorine is highly electronegative, its presence can lower the pKa of nearby functional groups, affecting a molecule's charge state at physiological pH and influencing its interaction with biological targets. nih.gov Fluorine substitution also enhances lipophilicity, which can improve a compound's ability to cross cell membranes and penetrate into hydrophobic pockets of proteins. nih.govencyclopedia.pub This modulation of properties makes fluorinated compounds essential in the development of new therapies for a wide range of diseases. nih.govresearchgate.net

Sustainable and Scalable Production of Fluorinated Esters

The industrial production of fluorochemicals has traditionally relied on methods that are energy-intensive and use hazardous materials like hydrogen fluoride. agchemigroup.eu There is a strong impetus to develop more sustainable and scalable manufacturing processes. numberanalytics.com

A significant breakthrough is the development of a process that produces fluorochemicals directly from fluorspar (calcium fluoride), the primary source of fluorine, under mild conditions at room temperature. agchemigroup.eu This method uses oxalic acid to extract fluorine compounds, avoiding the high temperatures and corrosive sulfuric acid required in the conventional process. agchemigroup.eu This approach not only reduces the environmental impact but also offers the potential for decentralized manufacturing, transforming the fluorochemical supply chain. agchemigroup.eu

Other sustainable approaches include electrochemical and photochemical fluorination, which can reduce reagent toxicity and energy consumption. numberanalytics.com Hydrothermal synthesis is another green method being explored for producing fluorinated polymers, such as polyimides, using water as a solvent instead of toxic organic solvents. mdpi.com This method has been shown to produce materials with high thermal stability and excellent solubility while significantly reducing the energy and hazardous chemicals required. mdpi.com For the synthesis of specific fluorinated esters like methyl 2-fluoroacrylate, methods are being developed that utilize biomass-derived starting materials, further enhancing the sustainability of the process. google.com

Computational Design of Next-Generation Fluorinated Compounds

Computational chemistry has become an indispensable tool in the design and discovery of new molecules. In the realm of fluorine chemistry, computational methods are used to predict the properties of novel fluorinated compounds and to guide their synthesis. researchgate.netnih.gov

Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to design fluorinated molecules with specific biological targets. researchgate.netnih.govresearchgate.net For instance, computational studies have guided the synthesis of novel fluorinated candidates as PI3K inhibitors for potential anticancer agents by targeting fluorophilic binding sites. nih.gov In another example, a computational fragment-based approach was used to build a library of fluorine-containing compounds to target amyloid-β oligomers, which are implicated in Alzheimer's disease. researchgate.net

Molecular dynamics simulations are also used to understand the interactions between fluorinated compounds and their targets, such as the use of simulations to investigate how fluorine-functionalized metal-organic frameworks (MOFs) can capture per- and poly-fluoroalkyl substances (PFAS) from water. acs.org These computational insights provide a molecular-level understanding that is crucial for the rational design of next-generation materials and therapeutics. chemrxiv.orgacs.org By predicting properties like binding affinity, stability, and drug-like characteristics in silico, researchers can prioritize the most promising candidates for synthesis, saving time and resources. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-fluoro-2-methylpropanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 2-fluoro-2-methylpropanoic acid with methanol under acidic catalysis. Key variables include:

  • Temperature : Optimal yields are achieved at reflux conditions (typically 60–80°C).
  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid is commonly used, but alternatives like Amberlyst-15 may reduce side reactions.
  • Reaction Time : 6–12 hours, monitored by TLC or GC-MS for ester formation . Post-synthesis purification involves fractional distillation (boiling point: 108–109°C) or column chromatography to isolate the ester from unreacted acid .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H NMR (δ 1.5 ppm for CH3_3 groups; δ 4.1 ppm for OCH3_3) and 19^{19}F NMR (δ -120 to -130 ppm) confirm fluorination and ester functionality.
  • GC-MS : Retention time and molecular ion peak (m/z 120.122) validate purity.
  • FT-IR : C=O stretch at ~1740 cm1^{-1} and C-F stretch at 1100–1200 cm1^{-1} are diagnostic .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (vapor pressure: ~12 mmHg at 20°C) .
  • Storage : Keep in a tightly sealed container at room temperature, away from ignition sources (flash point: 27°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric and electronic environment of the fluorine atom influence the reactivity of this compound in nucleophilic substitutions?

The fluorine atom’s electronegativity and the steric hindrance from the adjacent methyl group direct reactivity:

  • Steric Effects : The bulky 2-methyl group limits nucleophilic attack at the carbonyl carbon, favoring transesterification over hydrolysis.
  • Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the ester carbonyl, enhancing its electrophilicity. Computational studies (DFT) and kinetic experiments under varying pH and solvent conditions (e.g., DMSO vs. THF) are recommended to quantify these effects .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., density, refractive index)?

Discrepancies in literature values (e.g., density: 1.0 g/cm³ vs. 1.05 g/cm³) may arise from impurities or measurement techniques. To address this:

  • Calibrate Instruments : Use certified reference standards for density meters and refractometers.
  • Purity Assessment : Cross-validate with HPLC (≥99% purity threshold) and Karl Fischer titration (water content <0.1%) .

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months.
  • Light Exposure : Compare degradation rates in amber vs. clear glass vials.
  • Analytical Endpoints : Monitor ester hydrolysis via 1^1H NMR (disappearance of OCH3_3 signal) and quantify degradation products (e.g., 2-fluoro-2-methylpropanoic acid) with LC-MS .

Methodological Considerations

Q. What strategies mitigate side reactions during derivatization of this compound?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield the fluorine atom during Grignard or organometallic reactions.
  • Low-Temperature Conditions : Perform reactions at -78°C (dry ice/acetone bath) to suppress elimination pathways.
  • Catalytic Systems : Palladium catalysts (e.g., Pd/C) can facilitate selective hydrogenation without cleaving the C-F bond .

Q. How can researchers evaluate the compound’s interactions with biological systems in vitro?

  • Enzyme Assays : Test inhibition of esterases or lipases using fluorometric assays (e.g., release of fluorescent probes).
  • Cellular Uptake : Radiolabel the ester (e.g., 18^{18}F isotope) and track intracellular accumulation via scintillation counting.
  • Toxicity Screening : Use MTT assays in human hepatocyte (HepG2) or renal (HEK293) cell lines to assess cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.